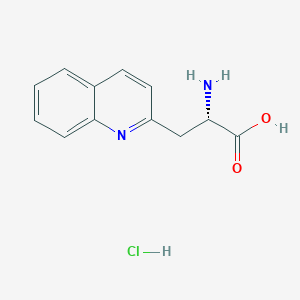

(S)-2-Amino-3-(quinolin-2-yl)propanoicacidhydrochloride

Description

(S)-2-Amino-3-(quinolin-2-yl)propanoic acid hydrochloride is a chiral amino acid derivative featuring a quinoline moiety attached to the β-carbon of the alanine backbone. Quinoline, a bicyclic aromatic system with a nitrogen atom, confers unique electronic and steric properties, making this compound valuable in medicinal chemistry and drug development. Its synthesis typically involves protecting-group strategies, as seen in nonproteinogenic amino acid syntheses (e.g., tert-butyl protection in ). The hydrochloride salt enhances solubility in polar solvents, a critical factor for bioavailability in pharmacological applications.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-2-amino-3-quinolin-2-ylpropanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2.ClH/c13-10(12(15)16)7-9-6-5-8-3-1-2-4-11(8)14-9;/h1-6,10H,7,13H2,(H,15,16);1H/t10-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXQMKKMNLQZEMJ-PPHPATTJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)CC(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C[C@@H](C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1087751-63-0 | |

| Record name | 2-Quinolinepropanoic acid, α-amino-, hydrochloride (1:2), (αS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1087751-63-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-3-(quinolin-2-yl)propanoic acid hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as quinoline and amino acids.

Formation of Quinoline Derivative: The quinoline moiety is introduced through a series of reactions, including nitration, reduction, and cyclization.

Amino Acid Coupling: The quinoline derivative is then coupled with an amino acid using peptide coupling reagents like carbodiimides.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of (S)-2-Amino-3-(quinolin-2-yl)propanoic acid hydrochloride may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance efficiency and reduce environmental impact.

Types of Reactions:

Oxidation: The quinoline ring can undergo oxidation reactions to form quinoline N-oxides.

Reduction: Reduction of the quinoline ring can yield dihydroquinoline derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reduction.

Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.

Major Products:

Oxidation: Quinoline N-oxides.

Reduction: Dihydroquinoline derivatives.

Substitution: Functionalized quinoline derivatives with various substituents.

Scientific Research Applications

(S)-2-Amino-3-(quinolin-2-yl)propanoic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(quinolin-2-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the amino acid component can interact with enzymes, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Table 2: Functional Group Impact on Properties

Research and Application Insights

- Biological Activity : Chlorinated analogs () may exhibit enhanced antimicrobial or anticancer activity due to increased lipophilicity and electrophilicity.

- Stability Considerations : Dihydrochloride salts () and hydrates () often improve stability, critical for long-term storage in drug formulations.

Biological Activity

(S)-2-Amino-3-(quinolin-2-yl)propanoic acid hydrochloride is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure:

- IUPAC Name: (S)-2-Amino-3-(quinolin-2-yl)propanoic acid hydrochloride

- CAS Number: 4876-14-6

- Molecular Formula: C12H12ClN2O2

(S)-2-Amino-3-(quinolin-2-yl)propanoic acid hydrochloride primarily functions as an inhibitor of the L-type amino acid transporter 1 (LAT1). LAT1 is crucial for the transport of essential amino acids, particularly leucine, into cells, which is vital for tumor growth and survival. Inhibition of LAT1 can lead to reduced availability of these amino acids in tumor cells, thereby exerting potential anti-tumor effects .

Antitumor Activity

Research indicates that (S)-2-amino-3-(quinolin-2-yl)propanoic acid hydrochloride exhibits promising antitumor properties. Its ability to inhibit LAT1 has been linked to decreased proliferation of various cancer cell lines. For instance, in vitro studies demonstrated that treatment with this compound resulted in significant reductions in cell viability in human cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer) .

Neuroprotective Effects

There is emerging evidence suggesting neuroprotective effects associated with this compound. Quinoline derivatives are known for their role in modulating neuroinflammatory responses and protecting neuronal cells from oxidative stress. This could be particularly relevant for neurodegenerative diseases where oxidative damage plays a critical role .

Case Studies

- In Vitro Studies : A study conducted on MCF7 breast cancer cells showed that (S)-2-amino-3-(quinolin-2-yl)propanoic acid hydrochloride inhibited cell growth by approximately 60% at a concentration of 50 µM after 48 hours of treatment .

- In Vivo Studies : In animal models, administration of this compound led to a significant reduction in tumor size compared to control groups, indicating its potential as a therapeutic agent against tumors expressing high levels of LAT1 .

Data Table: Biological Activity Summary

| Activity Type | Model/Cell Line | Concentration | Effect Observed |

|---|---|---|---|

| Antitumor | A549 | 50 µM | 60% reduction in cell viability |

| Antitumor | MCF7 | 50 µM | Significant growth inhibition |

| Neuroprotection | Neuronal Cells | Variable | Reduced oxidative stress markers |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (S)-2-amino-3-(quinolin-2-yl)propanoic acid hydrochloride, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves coupling quinoline derivatives with protected amino acids, followed by deprotection and salt formation. For example:

Step 1 : React 2-quinolinecarbaldehyde with a chiral glycine equivalent (e.g., (S)-tert-butyl glycinate) via asymmetric Strecker or Mannich reactions to establish stereochemistry.

Step 2 : Hydrolyze the intermediate under acidic conditions to yield the free amino acid.

Step 3 : Treat with hydrochloric acid to form the hydrochloride salt, enhancing solubility .

- Optimization : Adjust pH during salt formation (e.g., 2–3) and use polar solvents (e.g., water/ethanol mixtures) to improve yield. Monitor reaction progress via TLC or HPLC .

Q. How can researchers characterize the purity and structural integrity of (S)-2-amino-3-(quinolin-2-yl)propanoic acid hydrochloride?

- Techniques :

- NMR Spectroscopy : Confirm stereochemistry and detect impurities (e.g., residual solvents or diastereomers). The quinoline protons (δ 8.0–9.0 ppm) and α-proton (δ 3.5–4.5 ppm) are critical .

- HPLC : Use a C18 column with a mobile phase of 0.1% TFA in water/acetonitrile (95:5) to assess purity (>98% recommended for biological assays) .

- Mass Spectrometry : Validate molecular weight (e.g., [M+H]+ at m/z 277.1) .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

- Solubility : The hydrochloride salt improves aqueous solubility (e.g., >50 mg/mL in PBS at pH 7.4). Solubility decreases in non-polar solvents like DCM .

- Stability : Store at −20°C in airtight, light-protected containers. Avoid repeated freeze-thaw cycles to prevent decomposition. Stability in cell culture media should be verified via HPLC over 24 hours .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s interaction with amino acid transporters (e.g., LAT1)?

- Experimental Design :

In Vitro Assays : Use radiolabeled substrates (e.g., [³H]-leucine) in competitive uptake assays with LAT1-overexpressing HEK293 cells. Calculate IC₅₀ values using nonlinear regression .

Structure-Activity Relationship (SAR) : Synthesize analogs with modified quinoline or amino acid moieties to identify critical binding motifs .

Metainference Simulations : Combine molecular docking (e.g., AutoDock Vina) and molecular dynamics to predict binding poses and affinity .

Q. How should researchers address contradictions in reported solubility data across different studies?

- Analysis Framework :

Variable Identification : Assess differences in salt forms (e.g., hydrochloride vs. free base), pH, and counterions (e.g., sodium vs. potassium).

Standardization : Use USP guidelines for solubility testing (e.g., shake-flask method at 25°C).

Validation : Cross-check results with orthogonal techniques like isothermal titration calorimetry (ITC) .

Q. What computational approaches are suitable for modeling the compound’s interaction with biological targets?

- Methods :

- Docking Studies : Use Schrödinger Suite or GOLD to simulate binding to quinoline-dependent enzymes (e.g., IDO1). Prioritize poses with hydrogen bonds to the amino acid backbone .

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Analyze electronic interactions at the quinoline-active site interface .

- ADMET Prediction : Employ tools like SwissADME to estimate permeability and metabolic stability .

Q. What strategies ensure enantiomeric purity during large-scale synthesis for in vivo studies?

- Chiral Resolution :

Chromatography : Use chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol (80:20) to separate enantiomers.

Asymmetric Catalysis : Optimize catalysts (e.g., Ru-BINAP complexes) for >99% enantiomeric excess (ee) .

Quality Control : Validate ee via polarimetry or circular dichroism (CD) spectroscopy .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Protocol :

Stress Testing : Incubate samples at pH 2 (simulating gastric fluid) and pH 9 (intestinal fluid) at 37°C for 24 hours. Analyze degradation products via LC-MS .

Kinetic Studies : Use Arrhenius plots to predict shelf life at 25°C based on accelerated stability data (e.g., 40°C/75% RH) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.